molecular formula C5H9N5O B8792173 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one

3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one

Cat. No.: B8792173
M. Wt: 155.16 g/mol
InChI Key: WJDUICFSQATLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyluracil.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where the hydrazino intermediate is treated with an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidinones, while substitution reactions can produce various substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to known bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and hydrazino groups could facilitate hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    6-methyluracil: A precursor in the synthesis of 3-Amino-2-hydrazinyl-6-methylpyrimidin-4-one.

    2-hydrazinopyrimidinones: Compounds with similar hydrazino functionality.

    Aminopyrimidines: Compounds with amino groups attached to the pyrimidine ring.

Uniqueness

This compound is unique due to the combination of amino, hydrazino, and methyl groups on the pyrimidinone ring. This unique structure may confer distinct chemical reactivity and biological activity compared to other pyrimidinone derivatives.

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

3-amino-2-hydrazinyl-6-methylpyrimidin-4-one

InChI

InChI=1S/C5H9N5O/c1-3-2-4(11)10(7)5(8-3)9-6/h2H,6-7H2,1H3,(H,8,9)

InChI Key

WJDUICFSQATLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)NN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.